molecular formula C8H6ClN3 B1590145 3-Chloro-6-pyrrol-1-yl-pyridazine CAS No. 5096-76-4

3-Chloro-6-pyrrol-1-yl-pyridazine

Cat. No.: B1590145
CAS No.: 5096-76-4
M. Wt: 179.6 g/mol
InChI Key: LQIVORYEWIDSDK-UHFFFAOYSA-N
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Description

3-Chloro-6-pyrrol-1-yl-pyridazine: is a heterocyclic compound with the molecular formula C8H6ClN3 . It is characterized by the presence of a pyridazine ring substituted with a chlorine atom at the 3-position and a pyrrole ring at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-pyrrol-1-yl-pyridazine typically involves the reaction of 3-chloropyridazine with pyrrole under specific conditions. One common method includes:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods with appropriate adjustments to reaction conditions and purification processes to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-6-pyrrol-1-yl-pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-Chloro-6-pyrrol-1-yl-pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridazine ring can participate in hydrogen bonding and π-π interactions, facilitating binding to active sites. The chlorine atom and pyrrole ring contribute to the compound’s overall reactivity and binding affinity .

Comparison with Similar Compounds

Uniqueness: 3-Chloro-6-pyrrol-1-yl-pyridazine is unique due to the presence of both a chlorine atom and a pyrrole ring, which confer distinct electronic and steric properties. These features make it a versatile intermediate in the synthesis of various heterocyclic compounds and potential pharmaceuticals .

Properties

IUPAC Name

3-chloro-6-pyrrol-1-ylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3/c9-7-3-4-8(11-10-7)12-5-1-2-6-12/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQIVORYEWIDSDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70507298
Record name 3-Chloro-6-(1H-pyrrol-1-yl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70507298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5096-76-4
Record name 3-Chloro-6-(1H-pyrrol-1-yl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70507298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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